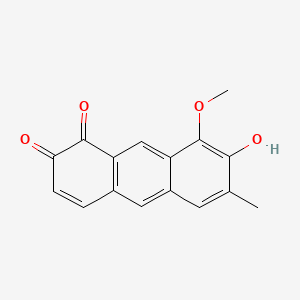
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes hydroxy, methoxy, and methyl substituents on the anthracenedione core. It has been identified in various natural sources, including the epidermal pigment of the marine worm Halla parthenopeia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the oxidation of hallachrome leucotriacetate with chromic acid to yield the desired anthraquinone derivative .
Industrial Production Methods
general methods for producing anthraquinone derivatives often involve the use of Friedel-Crafts acylation reactions, followed by various functional group modifications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents can be used for reduction reactions.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxy, methoxy, and methyl-substituted anthraquinone derivatives .
Aplicaciones Científicas De Investigación
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: The compound has been studied for its role in the pigmentation of marine organisms.
Industry: Anthraquinone derivatives are used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Another anthraquinone derivative with similar substituents.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: A related compound with additional hydroxy and hydroxymethyl groups.
1,2-Dimethoxyanthraquinone: A simpler derivative with two methoxy groups.
Uniqueness
1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is unique due to its specific arrangement of hydroxy, methoxy, and methyl groups, which confer distinct chemical and biological properties. Its role in natural pigmentation and potential antibacterial activity further highlight its uniqueness .
Propiedades
Número CAS |
38393-67-8 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione |
InChI |
InChI=1S/C16H12O4/c1-8-5-10-6-9-3-4-13(17)15(19)11(9)7-12(10)16(20-2)14(8)18/h3-7,18H,1-2H3 |
Clave InChI |
FMNLMMVECPXEJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=C2C(=C1O)OC)C(=O)C(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















